

# Application Note: Chiral Separation of Methotrexate Enantiomers by Capillary Electrophoresis

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## Compound of Interest

Compound Name: (R)-Methotrexate-d3

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## Introduction

Methotrexate (MTX), an antagonist of folic acid, is a widely used chemotherapeutic agent and immunosuppressant. It exists as two enantiomers, L-methotrexate (L-MTX), the pharmacologically active form, and D-methotrexate (D-MTX), which is considered an impurity and does not possess the same therapeutic effects.[1] The presence of the D-enantiomer can affect the efficacy and safety profile of the drug. Therefore, the development of reliable analytical methods for the enantiomeric separation and purity assessment of methotrexate in pharmaceutical formulations is crucial.

Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis time, and minimal consumption of samples and reagents.[2] This application note details protocols for the enantiomeric separation of methotrexate using cyclodextrin-modified capillary electrophoresis (CE) and cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC).

## Principle of Separation

The chiral separation of methotrexate enantiomers by capillary electrophoresis is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) are

commonly used chiral selectors for this purpose.[1][3] CDs are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[3] The two enantiomers of methotrexate form transient diastereomeric complexes with the cyclodextrin molecules through inclusion complexation. The differing stability of these complexes leads to different electrophoretic mobilities, enabling their separation.

In cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC), a surfactant is added to the BGE to form micelles. The separation is then based on the differential partitioning of the enantiomers between the micelles and the surrounding aqueous phase, which is also influenced by their interaction with the cyclodextrin.[4]

## Experimental Protocols

Two primary methods are presented here: a cyclodextrin-modified capillary electrophoresis method and a cyclodextrin-modified micellar electrokinetic chromatography method.

### Method 1: Cyclodextrin-Modified Capillary Electrophoresis

This method is suitable for the routine chiral separation of methotrexate in pharmaceutical formulations.

Instrumentation and Consumables:

- Capillary Electrophoresis System with UV detector
- Fused-silica capillary (e.g., 50  $\mu\text{m}$  I.D., 360  $\mu\text{m}$  O.D., effective length 40 cm, total length 48.5 cm)
- Data acquisition and processing software
- pH meter
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.45  $\mu\text{m}$ )

## Reagents and Solutions:

- L-Methotrexate and D-Methotrexate standards
- Sodium phosphate monobasic and dibasic for buffer preparation
- Hydroxypropyl- $\beta$ -cyclodextrin (HP- $\beta$ -CD)
- Sodium hydroxide (for pH adjustment)
- Methanol (HPLC grade)
- Deionized water (18.2 M $\Omega$ ·cm)

## Preparation of Solutions:

- Background Electrolyte (BGE): Prepare a phosphate buffer (e.g., 50 mM) by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water. Adjust the pH to 7.0 with sodium hydroxide.<sup>[1]</sup> Dissolve the desired concentration of HP- $\beta$ -CD (e.g., 15 mM) in the phosphate buffer. Filter the BGE through a 0.45  $\mu$ m syringe filter before use.
- Sample Preparation: Accurately weigh and dissolve methotrexate standard or sample in the BGE to obtain a known concentration (e.g., 100  $\mu$ g/mL).

## CE Operating Conditions:

Parameter	Value
Capillary	Fused-silica, 50 $\mu$ m I.D.
Background Electrolyte	50 mM Phosphate buffer (pH 7.0) containing 15 mM HP- $\beta$ -CD
Applied Voltage	15-25 kV
Temperature	25 °C
Injection	Hydrodynamic (e.g., 50 mbar for 5 s)
Detection	UV at 303 nm

**Protocol:**

- **Capillary Conditioning:** Before the first use, rinse the new capillary with 1 M NaOH for 20 min, followed by deionized water for 10 min, and finally with the BGE for 15 min.
- **Pre-run Equilibration:** At the beginning of each run, equilibrate the capillary with the BGE for at least 3 minutes.
- **Sample Injection:** Inject the sample solution using the specified hydrodynamic injection parameters.
- **Separation:** Apply the separation voltage and record the electropherogram.
- **Data Analysis:** Identify and quantify the peaks corresponding to the D- and L-methotrexate enantiomers based on their migration times.

## Method 2: Cyclodextrin-Modified Micellar Electrokinetic Chromatography (CD-MEKC)

This method is particularly useful for the simultaneous analysis of methotrexate enantiomers and its achiral impurities.[\[4\]](#)

**Instrumentation and Consumables:**

- Same as Method 1.

**Reagents and Solutions:**

- L-Methotrexate and D-Methotrexate standards
- Boric acid
- Sodium dodecyl sulfate (SDS)
- $\beta$ -cyclodextrin ( $\beta$ -CD)
- Methanol (HPLC grade)

- Sodium hydroxide (for pH adjustment)
- Deionized water (18.2 MΩ·cm)

#### Preparation of Solutions:

- Background Electrolyte (BGE): Prepare a 50 mM borate buffer and adjust the pH to 9.30 with sodium hydroxide.<sup>[4]</sup> Dissolve 100 mM SDS and 45 mM β-CD in the borate buffer.<sup>[4]</sup> Add methanol to a final concentration of 25% (v/v).<sup>[4]</sup> Filter the BGE through a 0.45 μm syringe filter.
- Sample Preparation: Prepare samples as described in Method 1.

#### CD-MEKC Operating Conditions:

Parameter	Value
Capillary	Fused-silica, 50 μm I.D.
Background Electrolyte	50 mM Borate buffer (pH 9.30) with 100 mM SDS, 45 mM β-CD, and 25% Methanol
Applied Voltage	20 kV
Temperature	25 °C
Injection	Hydrodynamic (e.g., 50 mbar for 3 s)
Detection	UV at 303 nm

#### Protocol:

- Follow the capillary conditioning and pre-run equilibration steps as described in Method 1.
- Inject the sample solution.
- Apply the separation voltage and acquire the data.
- Analyze the electropherogram to identify and quantify the methotrexate enantiomers and any impurities.

## Quantitative Data Summary

The following tables summarize the quantitative performance data reported for the capillary electrophoresis-based analysis of methotrexate enantiomers.

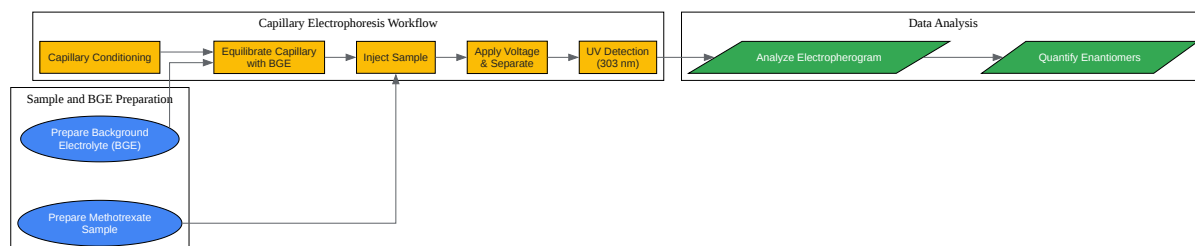
Table 1: Performance Characteristics of the Cyclodextrin-Modified CE Method

Parameter	Reported Value	Reference
Linearity Range	12.5–200.0 $\mu$ M for each enantiomer	[1]
Limit of Detection (LOD)	0.9 $\mu$ g/mL for racemic MTX	[1]
Limit of Quantitation (LOQ)	0.2% (w/w) of D-MTX from L-MTX	[1]
Precision (Intra-day RSD)	< 5%	[1]
Precision (Inter-day RSD)	< 5%	[1]
Accuracy (Relative Error)	< 5%	[1]

Table 2: Performance Characteristics of the CD-MEKC Method

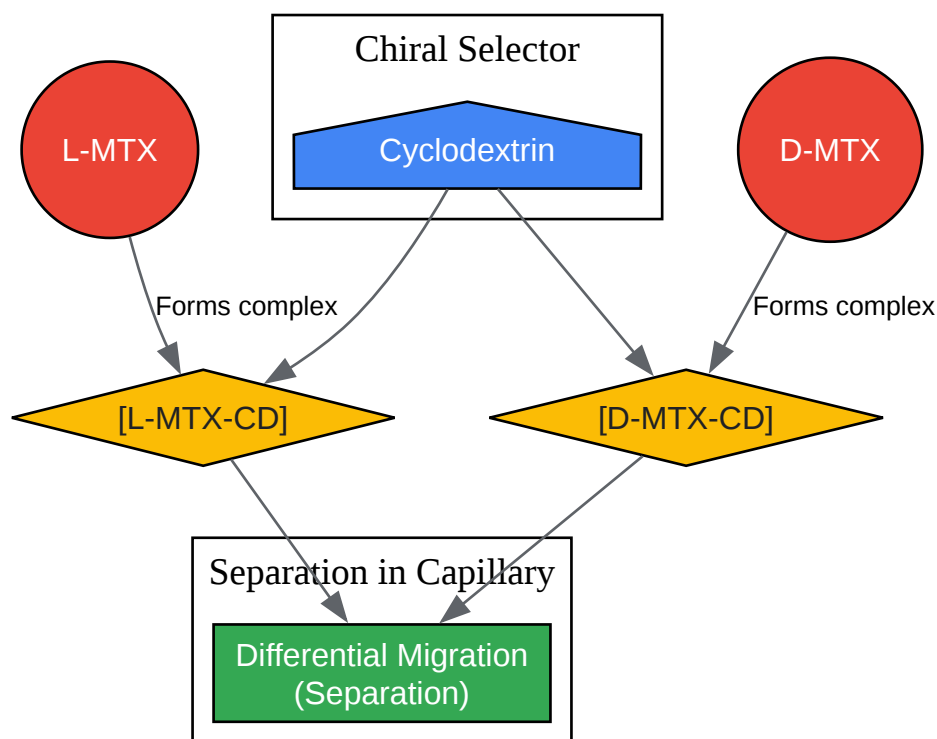
Parameter	Reported Value	Reference
Accuracy (Recovery)	93-106% for related substances at 0.12% w/w	[4]
Precision (RSD)	< 8% for related substances at 0.12% w/w	[4]

## Visualizations



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Caption: Experimental workflow for the capillary electrophoresis analysis of methotrexate enantiomers.



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Caption: Principle of chiral separation of methotrexate enantiomers using a cyclodextrin selector.

## Conclusion

Capillary electrophoresis, particularly with the use of cyclodextrins as chiral selectors, provides a rapid, efficient, and reliable method for the enantiomeric separation of methotrexate. The detailed protocols and performance data in this application note serve as a valuable resource for researchers and scientists in pharmaceutical analysis and quality control. The CD-MEKC method offers the additional advantage of simultaneously separating chiral and achiral impurities. These methods are essential for ensuring the quality and safety of methotrexate-containing drug products.

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